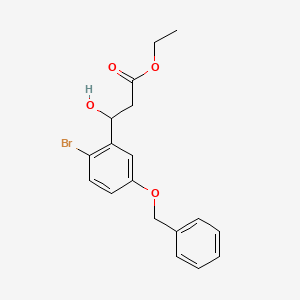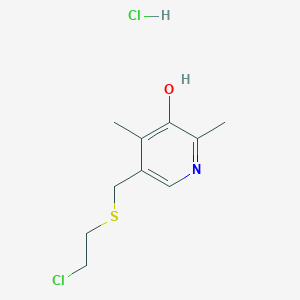
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is an organic compound that features a pyridine ring substituted with a hydroxyl group, two methyl groups, and a 2-chloroethylsulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethyl-3-hydroxypyridine with 2-chloroethylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
Oxidation: 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-one.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This can lead to the inhibition of cellular processes and induce cell death, making it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)sulfide: Known for its use as a chemical warfare agent, it shares the chloroethylsulfanyl group but lacks the pyridine ring and hydroxyl group.
2-chloro-5-{[(2-chloroethyl)sulfanyl]methyl}furan: Similar in structure but contains a furan ring instead of a pyridine ring.
Uniqueness
5-(2-Chloroethylsulfanylmethyl)-2,4-dimethyl-pyridin-3-ol is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. The combination of the hydroxyl group and the chloroethylsulfanyl group also provides a versatile platform for further chemical modifications and functionalization.
Propiedades
Número CAS |
6971-66-0 |
|---|---|
Fórmula molecular |
C10H15Cl2NOS |
Peso molecular |
268.20 g/mol |
Nombre IUPAC |
5-(2-chloroethylsulfanylmethyl)-2,4-dimethylpyridin-3-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNOS.ClH/c1-7-9(6-14-4-3-11)5-12-8(2)10(7)13;/h5,13H,3-4,6H2,1-2H3;1H |
Clave InChI |
BCCUFGZIRVRGMW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1CSCCCl)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


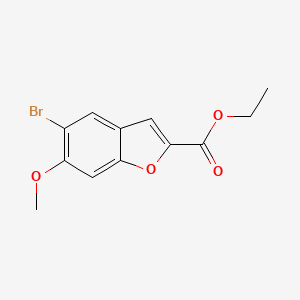
![2-Methyl-1H-benzo[D]imidazol-5-OL hydrochloride](/img/structure/B14012458.png)

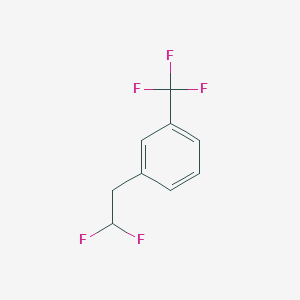
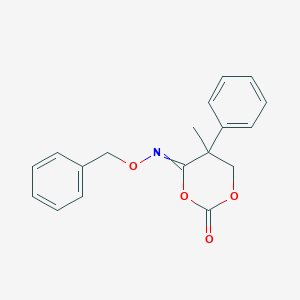
![6-[6-[4-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]piperazin-1-yl]pyridin-3-yl]-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B14012463.png)
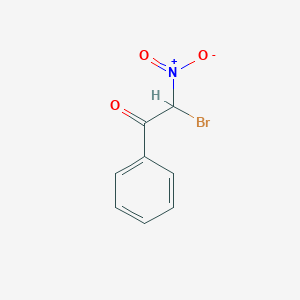
![Thieno[2,3-b]pyridin-3(2H)-one](/img/structure/B14012470.png)
![2-Chloro-n-{4-[(4-nitrophenyl)sulfonyl]phenyl}acetamide](/img/structure/B14012471.png)
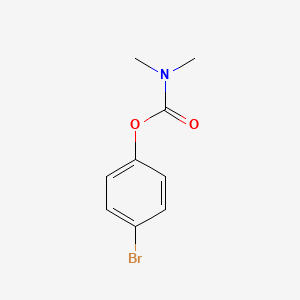
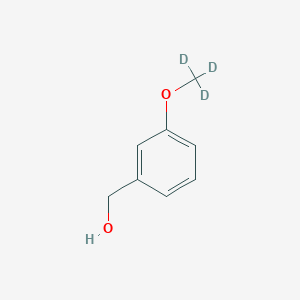
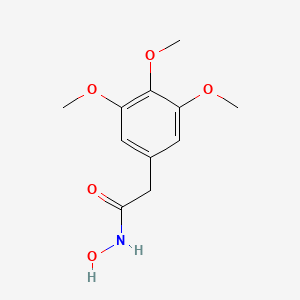
![4-Amino-N-[3-(1-methyl-2-pyrrolidinyl)-2-pyridinyl]benzenesulfonamide](/img/structure/B14012501.png)
